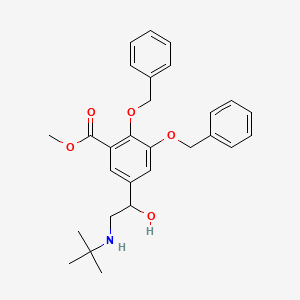

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester” is a chemical compound with the molecular formula C28H33NO5 . It’s used as a reference material that meets strict industry standards .

Molecular Structure Analysis

The molecular structure of “4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester” is represented by the formula C28H33NO5 . The molecular weight is 463.57 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis process of analogues similar to 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester has been explored, demonstrating the utility of these compounds in creating potential inhibitors for specific enzymes. For instance, the synthesis of (2R)-2-methyl-4,5-dideoxy and (2R)-2-methyl-4-deoxy analogues of 6-phosphogluconate, employing the Evans aldol reaction, highlights the chemical versatility of these compounds (Dardonville & Gilbert, 2003).

Biochemical Applications

- Studies on bromophenol derivatives from the red alga Rhodomela confervoides, which include compounds structurally similar to 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester, have shown that these compounds can be inactive against several human cancer cell lines and microorganisms. This suggests potential applications in biomedical research and drug development (Zhao et al., 2004).

Metabolism and Pharmacokinetics

- Research on the metabolism of AG7088, a compound structurally related to 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester, in liver microsomes from various species including humans, has provided insights into the metabolic pathways of similar compounds. This type of research is crucial for understanding how these compounds are processed in the body, which is vital for drug development (Zhang et al., 2001).

Biological Activity

- The study of compounds like 4-hydroxybenzyl-substituted amino acid derivatives from Gastrodia elata, which have a similar structure to 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester, helps in understanding their biological activity. These compounds' potential for inhibiting lipid peroxidation suggests their use in antioxidant research and therapy (Guo et al., 2015).

Propriétés

IUPAC Name |

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2,3-bis(phenylmethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO5/c1-28(2,3)29-17-24(30)22-15-23(27(31)32-4)26(34-19-21-13-9-6-10-14-21)25(16-22)33-18-20-11-7-5-8-12-20/h5-16,24,29-30H,17-19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUSSISASFFAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid](/img/structure/B584456.png)

![5-ethoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584460.png)

![4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine](/img/structure/B584462.png)